REACTION_CXSMILES
|
COS([O:6][CH3:7])(=O)=O.O[C:9]1[N:14]=[C:13]([OH:15])[CH:12]=[C:11]([CH3:16])[N:10]=1.[C:17](O)(=O)C>[OH-].[Na+]>[CH3:17][N:10]1[C:11]([CH3:16])=[CH:12][C:13](=[O:15])[N:14]([CH3:9])[C:7]1=[O:6] |f:3.4|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OC1=NC(=CC(=N1)O)C
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 4 h at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 100 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C=C1C)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |